molecular formula C21H17NO2 B4106344 N-(dibenzo[b,d]furan-3-yl)-2,4-dimethylbenzamide

N-(dibenzo[b,d]furan-3-yl)-2,4-dimethylbenzamide

Cat. No.: B4106344
M. Wt: 315.4 g/mol
InChI Key: KAWPMKUTYGLQMY-UHFFFAOYSA-N
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Description

N-(dibenzo[b,d]furan-3-yl)-2,4-dimethylbenzamide is an organic compound that belongs to the class of dibenzofurans. Dibenzofurans are heterocyclic compounds consisting of two benzene rings fused to a central furan ring. This compound is characterized by the presence of a benzamide group attached to the dibenzofuran moiety, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(dibenzo[b,d]furan-3-yl)-2,4-dimethylbenzamide typically involves the following steps:

    Formation of Dibenzofuran Core: The dibenzofuran core can be synthesized through the cyclization of biphenyl derivatives in the presence of a suitable catalyst.

    Introduction of Benzamide Group: The benzamide group is introduced by reacting the dibenzofuran core with 2,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional steps such as solvent extraction and distillation to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(dibenzo[b,d]furan-3-yl)-2,4-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene rings or the furan ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(dibenzo[b,d]furan-3-yl)-2,4-dimethylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(dibenzo[b,d]furan-3-yl)-2,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran: The parent compound, which lacks the benzamide group.

    Benzofuran: A simpler analog with only one benzene ring fused to a furan ring.

    Dibenzodioxin: A related compound with two oxygen atoms in the central ring.

Uniqueness

N-(dibenzo[b,d]furan-3-yl)-2,4-dimethylbenzamide is unique due to the presence of the benzamide group, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential for various applications compared to its simpler analogs.

Properties

IUPAC Name

N-dibenzofuran-3-yl-2,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO2/c1-13-7-9-16(14(2)11-13)21(23)22-15-8-10-18-17-5-3-4-6-19(17)24-20(18)12-15/h3-12H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWPMKUTYGLQMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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